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molecular formula C11H8N2Se B8341397 2-Cyano-3-amino-5-phenylselenophene

2-Cyano-3-amino-5-phenylselenophene

Cat. No. B8341397
M. Wt: 247.17 g/mol
InChI Key: XZBNYECWSWVAOH-UHFFFAOYSA-N
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Patent
US08815879B2

Procedure details

The reaction of 3-chloro-3-phenylprop-2-enenitrile, sodium selenide and chloroacetonitrile as described earlier gave the product as a brown color solid (4.8 g, 53%), mp 162-164° C. (decomp). 1H NMR (400 MHz, CDCl3): δ 7.46-7.49 (2H, m), 7.37-7.39 (3H, m), 7.01 (1H, s), 4.55 (2H, br s).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium selenide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Yield
53%

Identifiers

REACTION_CXSMILES
Cl[C:2]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[CH:3][C:4]#[N:5].[Se-2:12].[Na+].[Na+].Cl[CH2:16][C:17]#[N:18]>>[NH2:5][C:4]1[CH:3]=[C:2]([C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=2)[Se:12][C:16]=1[C:17]#[N:18] |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=CC#N)C1=CC=CC=C1
Name
sodium selenide
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Se-2].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C([Se]C(=C1)C1=CC=CC=C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 4.8 g
YIELD: PERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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